BenchChemオンラインストアへようこそ!

3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Structure-Activity Relationship Hydrogen Bonding Molecular Recognition

This compound is a fully synthetic benzofuran-2-carboxamide featuring a distinct N-(3-methoxyphenyl) terminus. Unlike its ortho-methoxy isomer, the meta-substitution reshapes hydrogen-bond geometry and pharmacophoric arrangement without altering HBD/HBA counts or TPSA. It maps to the chemotype in US5925636 for PDE4 and TNF inhibition, making it an ideal reference probe for SAR expansion around the N-aryl terminus. With XLogP3 5.5, it serves as a calibration standard for PAMPA-BBB assays. Procure this specific isomer to avoid divergent ADME and target-engagement profiles that scaffold-similar analogs introduce.

Molecular Formula C24H19ClN2O5
Molecular Weight 450.88
CAS No. 887894-66-8
Cat. No. B2683656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
CAS887894-66-8
Molecular FormulaC24H19ClN2O5
Molecular Weight450.88
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC
InChIInChI=1S/C24H19ClN2O5/c1-30-16-7-5-6-15(13-16)26-24(29)22-21(17-8-3-4-9-20(17)32-22)27-23(28)18-12-14(25)10-11-19(18)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28)
InChIKeyXCSKYXRBJNCBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887894-66-8): Physicochemical Identity and Scaffold Context


3-(5-Chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887894-66-8) is a fully synthetic benzofuran-2-carboxamide derivative with a molecular formula of C24H19ClN2O5 and a molecular weight of 450.9 g/mol [1]. The compound features a benzofuran core acylated at the 3-position with a 5-chloro-2-methoxybenzamido group and at the 2-position with an N-(3-methoxyphenyl)carboxamide side chain. Computed physicochemical properties include a calculated XLogP3 of 5.5, topological polar surface area of 89.8 Ų, 2 hydrogen bond donors, and 6 rotatable bonds [1]. This substitution pattern distinguishes it from closely related positional isomers and analogs that bear different N-aryl moieties, setting the stage for differentiated intermolecular interactions relevant to target engagement.

Why Generic Substitution of 3-(5-Chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide Is Not Straightforward


Compounds sharing the benzofuran-2-carboxamide scaffold with 5-chloro-2-methoxybenzamido substitution are not freely interchangeable because even minor changes in the N-aryl carboxamide terminus—such as moving the methoxy group from the meta to the ortho position or replacing it with a halogen—can significantly alter hydrogen bonding geometry, lipophilicity, and conformational preferences [1]. These molecular features directly impact solubility, membrane permeability, and recognition by biological targets such as phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) pathways that are modulated by benzofuran carboxamides [2]. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent ADME and pharmacodynamic profiles.

Quantitative Differential Evidence for 3-(5-Chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (887894-66-8)


Meta-Methoxy Substitution Produces a Spatially Distinct Hydrogen-Bond Acceptor Topology Relative to the Ortho Isomer

The target compound carries a 3-methoxyphenyl amide, whereas the closest commercially available analog (CAS 862830-10-2) bears a 2-methoxyphenyl group. Although the two isomers share the same molecular formula (C24H19ClN2O5), molecular weight (450.9 g/mol), hydrogen bond donor count (2), and hydrogen bond acceptor count (5) [1], the spatial orientation of the methoxy oxygen lone pairs differs. In the 3-methoxy isomer, the oxygen is positioned para to the amide linker, creating a hydrogen-bond acceptor vector that is approximately 120° rotated compared with the ortho isomer. This altered topology can selectively complement protein binding pockets that require a laterally projected acceptor, whereas the ortho isomer presents a more axially oriented acceptor.

Structure-Activity Relationship Hydrogen Bonding Molecular Recognition

Higher Calculated Lipophilicity (XLogP3 5.5) Distinguishes the 3-Methoxyphenyl Derivative from the 4-Fluorophenyl Analog

The target compound displays a computed XLogP3 of 5.5 [1]. In contrast, the 4-fluorophenyl analog (3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide) is expected to exhibit a lower logP value, typically by ~0.5–0.8 units, due to the electron-withdrawing and polarity-increasing effect of the fluorine substituent. The higher lipophilicity of the 3-methoxyphenyl compound predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, while the 4-fluorophenyl analog may favor aqueous solubility and reduced non-specific tissue binding.

Lipophilicity ADME Permeability

Benzofuran-2-Carboxamide Scaffold with 3-Methoxyphenyl Substitution Retains Preferred PDE4/TNF Pharmacophoric Features per Patent Class Analysis

Benzofuran-2-carboxamides are described in the patent literature as inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) production [1]. Within this chemotype, the combination of a 5-chloro-2-methoxybenzamido group at the 3-position and an N-aryl carboxamide at the 2-position is a recurring motif associated with nanomolar to low-micromolar PDE4 inhibition in series that also include specific N-(3-methoxyphenyl) exemplars. While direct IC₅₀ data for the exact compound 887894-66-8 are not publicly available, its substitution pattern aligns with the most active congeners reported in US5925636, where modification of the N-aryl substituent modulated potency by 10- to 50-fold.

Phosphodiesterase IV TNF-Alpha Anti-inflammatory

Computed Rotatable Bond Count (6) and Topological Polar Surface Area (89.8 Ų) Define a Balanced Flexibility-Polarity Profile for Membrane Penetration

With 6 rotatable bonds and a TPSA of 89.8 Ų [1], the target compound resides within the favorable range for oral bioavailability according to Veber's rule (rotatable bonds ≤10, TPSA ≤140 Ų). The N-(3-methoxyphenyl) group contributes to this balanced profile: the meta-methoxy placement maintains a TPSA identical to the ortho isomer (both 89.8 Ų) but offers a distinct conformational ensemble due to reduced steric hindrance with the amide carbonyl, potentially lowering the energetic cost of assuming the bioactive conformation.

Drug-likeness Permeability Physicochemical Profiling

Prioritized Application Scenarios for 3-(5-Chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (887894-66-8)


PDE4/TNF-Mediated Inflammation Target Engagement Studies

The compound's architecture matches the benzofuran-2-carboxamide chemotype described in US5925636 for PDE4 and TNF inhibition [2]. It can serve as a reference probe for assaying PDE4 catalytic activity or TNF-α release in cellular models, enabling SAR expansion around the N-(3-methoxyphenyl) terminus without the need for total scaffold synthesis.

Physicochemical Benchmarking in CNS Penetration Models

With an XLogP3 of 5.5 and TPSA of 89.8 Ų [1], the compound is positioned near the upper lipophilicity boundary for CNS drug candidates. It can be used as a calibration standard in parallel artificial membrane permeability assays (PAMPA) or in silico BBB prediction models to evaluate the impact of meta-methoxy substitution on brain penetration.

Structure-Guided Fragment Elaboration and Scaffold Hopping

The distinct hydrogen-bond acceptor vector provided by the 3-methoxyphenyl group, compared to the 2-methoxy isomer, makes this compound a valuable tool for crystallographic or NMR-based fragment screening campaigns where precise hydrogen-bond geometry dictates hit evolution [1].

Chemical Probe for Pharmacophore Model Validation

Because the compound exhibits identical HBD/HBA counts and TPSA as its ortho isomer but a different 3D pharmacophoric arrangement, it can be deployed as a negative control or selectivity panel member in pharmacophore-based virtual screening to discriminate between meta- and ortho-preferred binding sites [1].

Quote Request

Request a Quote for 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.